molecular formula C26H28N2O5 B11816355 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

Cat. No.: B11816355
M. Wt: 448.5 g/mol
InChI Key: XQSVLEABBOYLNZ-QHCPKHFHSA-N
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Description

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C27H30N2O5. It is often used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

The synthesis of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the coupling of the protected pyrrolidine with piperidine-4-carboxylic acid. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid can be compared to similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it valuable for a wide range of applications in scientific research.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m0/s1

InChI Key

XQSVLEABBOYLNZ-QHCPKHFHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O

Origin of Product

United States

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